Unique Human Leukemia Selectivity Among All Five Characterized Anserinone Congeners
In a soft agar disk diffusion colony formation assay employing matched human leukemia (CEM) and solid tumor (H116 colon, H125 lung) cell lines, only (2R)-anserinone B (2) exhibited human leukemia selectivity, defined as a zone unit differential (ZCEM−H116 or ZCEM−H125) ≥ 250 zone units. Anserinone A (1) showed significant cytotoxicity but no differential between leukemia and solid tumor lines. Formylanserinone B (3) showed selective inhibition of murine but not human leukemia cells. Epoxyserinones A (4) and B (5) were inactive. Zone unit values for 2 against CEM were 700 zu, versus H116 at 400 zu and H125 at 350 zu, yielding differentials of 300 and 350 zu respectively [1].
| Evidence Dimension | Human leukemia selectivity (zone unit differential, CEM vs. H116/H125) |
|---|---|
| Target Compound Data | Compound 2: ZCEM = 700 zu; ZCEM−H116 = 300 zu; ZCEM−H125 = 350 zu (both ≥ 250 threshold for selectivity) |
| Comparator Or Baseline | Compound 1 (Anserinone A): no significant leukemia differential; Compound 3 (formylanserinone B): selective in murine but not human; Compounds 4 and 5: inactive |
| Quantified Difference | Only compound 2 among 5 compounds tested met the human leukemia selectivity criterion (zone differential ≥ 250 zu). Compound 2 showed 300–350 zu differential; all other compounds showed differentials < 250 zu or were inactive. |
| Conditions | Soft agar disk diffusion colony formation assay; 15 µL aliquot applied to cellulose disk; human CEM (leukemia), H116 (colon), H125 (lung) cell lines; 200 zone units = 6 mm |
Why This Matters
Human leukemia selectivity is unique to (2R)-anserinone B within this compound family, making it the only congener suitable for target identification or lead optimization campaigns focused on hematologic malignancy selectivity.
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